molecular formula C15H26INO3 B12837091 tert-Butyl 4-(cyclopropylmethoxy)-4-(iodomethyl)piperidine-1-carboxylate

tert-Butyl 4-(cyclopropylmethoxy)-4-(iodomethyl)piperidine-1-carboxylate

Cat. No.: B12837091
M. Wt: 395.28 g/mol
InChI Key: VUWOMPCQTNTSPI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 4-(cyclopropylmethoxy)-4-(iodomethyl)piperidine-1-carboxylate: is a synthetic organic compound that belongs to the class of piperidine derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 4-(cyclopropylmethoxy)-4-(iodomethyl)piperidine-1-carboxylate typically involves multiple steps, starting from commercially available precursors. A common synthetic route might include:

    Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate amine and carbonyl compounds.

    Introduction of the tert-butyl group: This step often involves the use of tert-butyl chloroformate under basic conditions.

    Attachment of the cyclopropylmethoxy group: This can be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 4-(cyclopropylmethoxy)-4-(iodomethyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Substitution reactions: The iodomethyl group can be replaced by other nucleophiles.

    Oxidation and reduction: The compound can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid.

Common Reagents and Conditions

    Nucleophiles: Such as amines, thiols, and alkoxides for substitution reactions.

    Oxidizing agents: Such as potassium permanganate or chromium trioxide.

    Reducing agents: Such as lithium aluminum hydride or sodium borohydride.

    Acids and bases: For hydrolysis reactions.

Major Products

The major products formed from these reactions would depend on the specific reagents and conditions used. For example, substitution reactions would yield new compounds with different functional groups replacing the iodomethyl group.

Scientific Research Applications

Chemistry

In chemistry, tert-Butyl 4-(cyclopropylmethoxy)-4-(iodomethyl)piperidine-1-carboxylate can be used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine

In biology and medicine, piperidine derivatives are often explored for their potential pharmacological activities. This compound could be studied for its effects on various biological targets, such as enzymes or receptors.

Industry

In the industrial sector, this compound might be used in the development of new materials or as a precursor in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 4-(cyclopropylmethoxy)-4-(iodomethyl)piperidine-1-carboxylate would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, leading to changes in their activity. Detailed studies would be required to elucidate the exact pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 4-(methoxymethyl)piperidine-1-carboxylate
  • tert-Butyl 4-(cyclopropylmethoxy)piperidine-1-carboxylate
  • tert-Butyl 4-(iodomethyl)piperidine-1-carboxylate

Uniqueness

The uniqueness of tert-Butyl 4-(cyclopropylmethoxy)-4-(iodomethyl)piperidine-1-carboxylate lies in its combination of functional groups, which can impart distinct reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C15H26INO3

Molecular Weight

395.28 g/mol

IUPAC Name

tert-butyl 4-(cyclopropylmethoxy)-4-(iodomethyl)piperidine-1-carboxylate

InChI

InChI=1S/C15H26INO3/c1-14(2,3)20-13(18)17-8-6-15(11-16,7-9-17)19-10-12-4-5-12/h12H,4-11H2,1-3H3

InChI Key

VUWOMPCQTNTSPI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CI)OCC2CC2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.